molecular formula C26H27N5O2 B11613450 N-benzyl-7-cyclohexyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-benzyl-7-cyclohexyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11613450
M. Wt: 441.5 g/mol
InChI Key: VLNFRBBLBQOUIZ-UHFFFAOYSA-N
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Description

N-benzyl-7-cyclohexyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-7-cyclohexyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tricyclic Core: This involves a series of cyclization reactions to form the tricyclic structure. Common reagents used in these steps include strong acids or bases to facilitate ring closure.

    Introduction of Functional Groups: The benzyl, cyclohexyl, and imino groups are introduced through nucleophilic substitution reactions. These steps often require specific catalysts and controlled reaction conditions to ensure high yields and selectivity.

    Final Coupling and Purification: The final step involves coupling the tricyclic core with the carboxamide group, followed by purification using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and purification methods.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-7-cyclohexyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclohexyl positions, using reagents such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-benzyl-7-cyclohexyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.

    Material Science: The unique tricyclic structure of this compound makes it a candidate for the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-benzyl-7-cyclohexyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of various biochemical pathways. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-7-cyclohexyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: A similar compound with a different substitution pattern.

    N-benzyl-7-cyclohexyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate: A related ester derivative.

Uniqueness

The uniqueness of N-benzyl-7-cyclohexyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its specific tricyclic structure and the presence of multiple functional groups, which confer unique chemical and physical properties

Properties

Molecular Formula

C26H27N5O2

Molecular Weight

441.5 g/mol

IUPAC Name

N-benzyl-7-cyclohexyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C26H27N5O2/c1-17-12-13-22-29-24-21(26(33)30(22)16-17)14-20(23(27)31(24)19-10-6-3-7-11-19)25(32)28-15-18-8-4-2-5-9-18/h2,4-5,8-9,12-14,16,19,27H,3,6-7,10-11,15H2,1H3,(H,28,32)

InChI Key

VLNFRBBLBQOUIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3C4CCCCC4)C(=O)NCC5=CC=CC=C5)C=C1

Origin of Product

United States

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